(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound It is structurally derived from androstane and features bromine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps starting from a suitable steroidal precursor. The bromination at the 16th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxylation at the 3rd and 7th positions can be introduced using specific oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps for bromination, hydroxylation, and purification using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated or fully reduced steroids.
Substitution: Formation of iodinated or other substituted steroids.
Wissenschaftliche Forschungsanwendungen
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormonal imbalances and certain cancers.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Wirkmechanismus
The mechanism of action of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity towards these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha,16alpha-Dihydroxyandrostenone: A similar compound with hydroxyl groups but lacking the bromine atom.
16-Hydroxydehydroepiandrosterone: Another steroid with hydroxylation at the 16th position but different overall structure.
Uniqueness
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is unique due to the presence of the bromine atom at the 16th position, which can significantly alter its chemical reactivity and biological activity compared to other hydroxylated steroids.
Eigenschaften
CAS-Nummer |
502848-96-6 |
---|---|
Molekularformel |
C19H27BrO3 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
InChI-Schlüssel |
ZYIKAQWGAUTCMD-AIFYEBACSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |
Kanonische SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.